2-Phthalimidoethyl acetate

Description

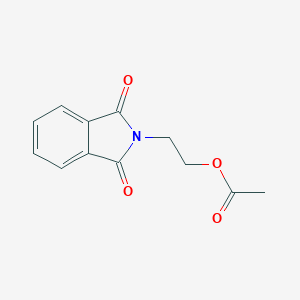

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-8(14)17-7-6-13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWAFIBEOZWDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063924 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-90-0 | |

| Record name | 2-[2-(Acetyloxy)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-(acetyloxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5466-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(acetyloxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3(2H)-dioxo-1H-isoindol-2-yl)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phthalimidoethyl Acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Phthalimidoethyl acetate, a key chemical intermediate. We will delve into its chemical and physical properties, molecular structure, detailed synthesis protocols, and its significant role as a building block in the development of pharmacologically active molecules. This document is intended to be a practical resource, offering field-proven insights and robust methodologies to support your research and development endeavors.

Introduction: Unveiling this compound

This compound, also known as N-(2-acetoxyethyl)phthalimide, is a phthalimide derivative with the chemical formula C₁₂H₁₁NO₄.[1][2][3] It serves as a crucial intermediate in organic synthesis, particularly in the introduction of a protected primary amine functionality followed by a hydroxyl group, which is a common structural motif in many bioactive compounds. The phthalimide group acts as a robust protecting group for the primary amine, preventing unwanted side reactions, while the acetate group provides a latent hydroxyl function that can be revealed under specific conditions. Understanding the nuanced properties and synthesis of this compound is paramount for its effective utilization in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its successful application in synthesis. This section outlines the key characteristics of this compound.

Physical Properties

While some experimentally determined physical properties of this compound are not widely reported in readily accessible literature, its fundamental characteristics and some calculated values are summarized in the table below. The melting point of its precursor, N-(2-hydroxyethyl)phthalimide, is consistently reported in the range of 126-131 °C, suggesting that this compound is a solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄ | [1][2][3] |

| Molecular Weight | 233.22 g/mol | [1][2][3] |

| CAS Number | 5466-90-0 | [1][2][3] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not explicitly reported. Precursor melts at 126-131 °C. | |

| LogP (Octanol/Water Partition Coefficient) | 0.846 (Calculated) | [4] |

| Water Solubility (logS) | -1.95 (Calculated) | [4] |

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below is a detailed interpretation of its expected and reported spectroscopic data.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

Phthalimide Protons (Ar-H): A complex multiplet is expected in the aromatic region, typically between δ 7.7 and 7.9 ppm, integrating to 4 protons.

-

Methylene Protons (-N-CH₂-): A triplet is anticipated around δ 3.9-4.1 ppm, integrating to 2 protons, coupled to the adjacent methylene group.

-

Methylene Protons (-CH₂-O-): Another triplet is expected further downfield, around δ 4.2-4.4 ppm, integrating to 2 protons, also coupled to the neighboring methylene group.

-

Acetyl Protons (-C(O)-CH₃): A sharp singlet should appear in the upfield region, around δ 2.0-2.1 ppm, integrating to 3 protons.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbons (Phthalimide C=O): Two signals are expected around δ 167-168 ppm.

-

Carbonyl Carbon (Acetate C=O): A signal is anticipated around δ 170 ppm.

-

Aromatic Carbons (Phthalimide): Signals for the quaternary and CH carbons of the benzene ring are expected in the δ 123-134 ppm region.

-

Methylene Carbon (-N-CH₂-): A signal around δ 37-39 ppm.

-

Methylene Carbon (-CH₂-O-): A signal around δ 61-63 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-21 ppm.

-

2.2.2. Infrared (IR) Spectroscopy

The NIST WebBook provides an IR spectrum for this compound.[1] Key characteristic absorption bands include:

-

C=O Stretching (Phthalimide): Strong absorptions around 1770 cm⁻¹ and 1715 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the imide carbonyl groups.

-

C=O Stretching (Acetate): A strong absorption band is expected around 1740 cm⁻¹.

-

C-N Stretching: A band in the region of 1380-1400 cm⁻¹.

-

C-O Stretching (Ester): A strong band in the 1230-1250 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 233.[2][3] Key fragmentation patterns would likely involve the loss of the acetoxy group or cleavage of the ethyl chain.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from phthalic anhydride. The first step involves the formation of N-(2-hydroxyethyl)phthalimide, which is then acetylated to yield the final product. This approach is a modification of the well-established Gabriel synthesis.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the synthesis of N-substituted phthalimides and the acetylation of alcohols.

Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and ethanolamine (1.0 equivalent).

-

Reaction: Heat the mixture gently. An initial vigorous exothermic reaction may occur. Once the initial reaction subsides, continue heating the mixture at approximately 150-160 °C for 1-2 hours.

-

Work-up and Purification: Allow the reaction mixture to cool to room temperature. The product, N-(2-hydroxyethyl)phthalimide, will solidify. The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield a white crystalline solid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)phthalimide (1.0 equivalent) in anhydrous pyridine or a mixture of an anhydrous solvent like dichloromethane (DCM) and pyridine.

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water or a dilute HCl solution to neutralize the pyridine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) to afford pure this compound.

Role in Drug Development and Organic Synthesis

This compound is a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The phthalimide group serves as a masked primary amine, which can be deprotected under mild conditions, often using hydrazine, to reveal the free amine. This strategy is central to the Gabriel synthesis of primary amines.

Application as a Chemical Intermediate

The primary utility of this compound lies in its ability to introduce a 2-aminoethanol moiety into a target molecule. This structural unit is present in a wide range of biologically active compounds. The acetate group can be easily hydrolyzed to reveal a primary alcohol, which can then be further functionalized.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-Acetoxyethyl)phthalimide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-(2-Acetoxyethyl)phthalimide, a key intermediate in various organic syntheses, including the preparation of modified amino acids and other biologically relevant molecules. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science. We will delve into the mechanistic underpinnings of the synthetic pathway, provide a robust, step-by-step experimental protocol, and outline a suite of analytical techniques for the unequivocal confirmation of the product's structure and purity.

Introduction and Strategic Importance

N-(2-Acetoxyethyl)phthalimide serves as a pivotal building block in synthetic organic chemistry. Its structure incorporates a phthalimide group, which is a well-established protecting group for primary amines, notably in the Gabriel synthesis.[1][2] The acetoxyethyl side chain offers a versatile handle for further chemical transformations. The controlled synthesis and rigorous characterization of this compound are paramount to ensuring the success of subsequent multi-step synthetic campaigns. This guide emphasizes the causality behind experimental choices to provide a deeper understanding of the process.

Synthesis of N-(2-Acetoxyethyl)phthalimide

There are two primary, reliable routes for the synthesis of N-(2-Acetoxyethyl)phthalimide:

-

Route A: Acetylation of N-(2-hydroxyethyl)phthalimide.

-

Route B: Direct alkylation of potassium phthalimide with 2-bromoethyl acetate.

For the purposes of this guide, we will focus on Route B , as it is a direct and efficient method that aligns well with the principles of the Gabriel synthesis.[3][4]

Reaction Principle and Mechanism

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[3][4] The phthalimide anion, generated from the highly ionic potassium phthalimide, acts as a potent nucleophile. This anion attacks the electrophilic carbon atom of 2-bromoethyl acetate, which bears the leaving group (bromide). The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the potassium cation without hindering the nucleophilicity of the phthalimide anion, thereby facilitating the SN2 mechanism.[2]

The choice of DMF as a solvent is strategic; its high dielectric constant promotes the dissolution of the potassium phthalimide salt and stabilizes the transition state of the SN2 reaction, leading to a favorable reaction rate.[4]

Visualization of the Reaction Mechanism

Caption: SN2 mechanism for the synthesis of N-(2-Acetoxyethyl)phthalimide.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints.

Materials and Reagents:

-

Potassium phthalimide (≥98%)

-

2-Bromoethyl acetate (≥97%)

-

N,N-Dimethylformamide (DMF), anhydrous (99.8%)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.85 g, 10 mmol).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous DMF to the flask. Stir the suspension.

-

Reagent Addition: Add 2-bromoethyl acetate (1.67 g, 1.1 mL, 10 mmol) to the suspension dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate of the crude product should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford N-(2-Acetoxyethyl)phthalimide as a white solid.

Characterization of N-(2-Acetoxyethyl)phthalimide

Unequivocal characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of protons. The expected signals for N-(2-Acetoxyethyl)phthalimide are:

-

Aromatic protons of the phthalimide group (a multiplet around 7.7-7.9 ppm).

-

A triplet corresponding to the methylene group attached to the oxygen of the acetate (-CH₂-OAc) at approximately 4.3 ppm.

-

A triplet for the methylene group attached to the phthalimide nitrogen (-N-CH₂-) around 3.9 ppm.

-

A singlet for the methyl protons of the acetate group (-O-C(O)-CH₃) at about 2.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Key expected signals include:

-

Carbonyl carbons of the phthalimide group (~168 ppm).

-

Carbonyl carbon of the acetate group (~170 ppm).

-

Aromatic carbons (in the range of 123-134 ppm).

-

Methylene carbon attached to oxygen (-CH₂-OAc) (~62 ppm).

-

Methylene carbon attached to nitrogen (-N-CH₂-) (~38 ppm).

-

Methyl carbon of the acetate group (-O-C(O)-CH₃) (~21 ppm).

-

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for N-(2-Acetoxyethyl)phthalimide include:

-

Strong C=O stretching vibrations for the phthalimide group (symmetric and asymmetric) around 1770 and 1715 cm⁻¹.

-

A strong C=O stretching vibration for the ester group around 1740 cm⁻¹.

-

C-O stretching vibration of the ester at approximately 1230 cm⁻¹.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N-(2-Acetoxyethyl)phthalimide (C₁₂H₁₁NO₄), the expected molecular weight is 233.22 g/mol . In the mass spectrum, a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) should be observed at m/z 233 or 234, respectively.

Physical Properties

-

Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The literature melting point for N-(2-Acetoxyethyl)phthalimide is typically in the range of 126-128 °C.[5][6][7] A sharp melting point in this range is a good indicator of purity.

-

Appearance: The purified compound should be a white to off-white crystalline solid.

Summary of Characterization Data

| Analytical Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.7-7.9 (4H, m), ~4.3 (2H, t), ~3.9 (2H, t), ~2.0 (3H, s) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~170, ~168, ~134, ~132, ~123, ~62, ~38, ~21 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1770, ~1740, ~1715 (C=O stretches), ~1230 (C-O stretch) |

| Mass Spectrometry | m/z | 233 (M⁺) or 234 ([M+H]⁺) |

| Melting Point | °C | 126-128 °C[5][6][7] |

| Appearance | - | White crystalline solid |

Experimental Workflow Visualization

Caption: Overall experimental workflow for the synthesis and characterization.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of N-(2-Acetoxyethyl)phthalimide via the Gabriel synthesis pathway. The rationale behind the choice of reagents and reaction conditions has been explained to provide a thorough understanding of the underlying chemical principles. Furthermore, a comprehensive suite of analytical techniques has been outlined for the rigorous characterization and purity confirmation of the final product. Adherence to this protocol will enable researchers to confidently prepare and validate this important synthetic intermediate for its application in further research and development endeavors.

References

-

Organic Syntheses Procedure, Phthalimide, N-(2-bromoethyl)-. Available at: [Link]

-

Soai, K., Ookawa, A., & Kato, K. (1983). A Facile One-pot Synthesis of N-Substituted Phthalimides. Bulletin of the Chemical Society of Japan, 56(5), 1671-1672. Available at: [Link]

-

Organic Chemistry Portal. Gabriel Synthesis. Available at: [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]

- Google Patents. (2021). CN113372256A - Synthesis method of N-phthalimidoacetic acid.

-

Al-Obaidi, A. S., & Al-Amiery, A. A. (2013). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 5(2), 143-148. Available at: [Link]

-

NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available at: [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]

-

eScholarship.org. (2017). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using. Available at: [Link]

-

PubChem. N-(2-Hydroxyethyl)phthalimide. Available at: [Link]

-

Organic Chemistry Portal. Phthalimides. Available at: [Link]

-

BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. Available at: [Link]

-

University of Baghdad. (2012). chapter (iii) synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. Available at: [Link]

-

ResearchGate. (2015). Rotational isomers, NBO and spectral analyses of N-(2-hydroxyethyl) phthalimide based on quantum chemical calculations. Available at: [Link]

-

MDPI. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Available at: [Link]

-

DTIC. (1994). Solid-State NMR Characterization of C- and N-Labelled Phthalimides: Model Compounds for Studying Polyimides. Available at: [Link]

-

YouTube. (2021). GABRIEL PHTHALIMIDE & PHTHALIMIDOMALONIC ESTER SYNTHESIS. Available at: [Link]

-

University of Wisconsin-River Falls. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

-

Loba Chemie. N-(2-HYDROXYETHYL) PHTHALIMIDE For synthesis. Available at: [Link]

Sources

- 1. Gabriel Synthesis [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. <i>N</i>-(2-Hydroxyethyl)phthalimide , 98% , 3891-07-4 - CookeChem [cookechem.com]

- 6. N-(2-羟乙基)酞酰亚胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-(2-羟乙基)酞酰亚胺 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2-Phthalimidoethyl Acetate (CAS: 5466-90-0)

This guide provides a comprehensive technical overview of 2-Phthalimidoethyl acetate, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, and key applications, with a focus on the underlying scientific principles and practical insights.

Introduction to this compound

This compound, also known as N-(2-Acetoxyethyl)phthalimide, is a phthalimide-protected form of 2-aminoethyl acetate. The phthalimide group serves as a crucial protecting group for the primary amine, preventing its unwanted reactions during multi-step organic syntheses. This protection strategy is a cornerstone of the Gabriel synthesis, a classic and reliable method for preparing primary amines.[1][2] The stability of the phthalimide group under various reaction conditions, coupled with well-established deprotection methods, makes this compound a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals and radiotracers.[3][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5466-90-0 | [5] |

| Molecular Formula | C₁₂H₁₁NO₄ | [5] |

| Molecular Weight | 233.22 g/mol | [5] |

| Appearance | White Crystalline Powder | [6] |

| Melting Point | 126-131 °C | [6] |

| LogP (Octanol/Water Partition Coefficient) | 0.846 (Crippen Calculated) | [7] |

| Water Solubility (log₁₀WS in mol/l) | -1.95 (Crippen Calculated) | [7] |

These properties indicate that this compound is a solid at room temperature with moderate lipophilicity and low water solubility, which are important considerations for solvent selection in synthesis and purification processes.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary routes: the acetylation of N-(2-Hydroxyethyl)phthalimide or via a direct Gabriel synthesis approach.

Method 1: Acetylation of N-(2-Hydroxyethyl)phthalimide

This is a straightforward and high-yielding method that involves the esterification of the hydroxyl group of N-(2-Hydroxyethyl)phthalimide.

Caption: Acetylation of N-(2-Hydroxyethyl)phthalimide.

-

Dissolution: Dissolve N-(2-Hydroxyethyl)phthalimide in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.[8]

-

Addition of Base: Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution. The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Acetylation: Slowly add acetic anhydride to the reaction mixture at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., dilute HCl) to remove the base, and then a mild base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acetic acid.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Causality Behind Choices: The use of a non-protic solvent like DCM prevents interference with the acetylation reaction. The addition of a base is crucial to drive the reaction to completion by neutralizing the acidic byproduct. Performing the initial addition at a reduced temperature helps to manage the reaction's exothermicity, preventing potential side reactions.

Method 2: Gabriel Synthesis Approach

This method involves the reaction of potassium phthalimide with 2-bromoethyl acetate or 2-chloroethyl acetate. This is a classic Sₙ2 reaction where the phthalimide anion acts as the nucleophile.[1]

Caption: Deprotection pathways for this compound.

Synthesis of Radiotracers

In the field of nuclear medicine, this compound can serve as a precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The protected amine functionality allows for the introduction of a radiolabel (e.g., ¹⁸F or ¹¹C) at another position in the molecule without interference from the amine group. Subsequent deprotection unmasks the amine to yield the final radiotracer. This is crucial for developing new imaging agents for studying various biological processes and diseases. [9][10][11]

Intermediate in the Synthesis of Bioactive Molecules

The phthalimide moiety itself is found in various compounds with biological activity, including some that act as inhibitors of soluble epoxide hydrolase. [3]this compound can be a starting material or an intermediate in the synthesis of such derivatives.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. [12]A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic peaks for the phthalimide protons, the ethyl chain protons, and the acetate methyl protons are readily identifiable.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to confirm its identity. [13]* Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carbonyl groups of the phthalimide and the ester, as well as C-H and C-N bonds. [5]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [14][15][16]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [14][16]Avoid contact with skin and eyes. [17]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. [16]* Disposal: Dispose of in accordance with local, state, and federal regulations. [14] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [14][15][16][17][18]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its primary role as a protected primary amine, particularly within the framework of the Gabriel synthesis, makes it an essential building block for the preparation of a wide range of compounds, including pharmaceuticals and research chemicals. A thorough understanding of its synthesis, properties, and reaction pathways is crucial for its effective utilization in the laboratory. The methodologies and insights provided in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical compound.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5466-90-0). Retrieved from [Link]

-

ACS Publications. (n.d.). Optimisation of Ethyl(2-phthalimidoethoxy)acetate Synthesis with the Aid of DOE | Organic Process Research & Development. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate.

-

International Union of Crystallography. (n.d.). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Retrieved from [Link]

-

PapChem Lifesciences. (n.d.). N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4) | Manufacturer & Supplier for EU & UK. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]

-

University of Baghdad. (n.d.). Synthesis and polymerization of 2-(n- phthalimido) ethyl methacrylate monomer. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase. Retrieved from [Link]

-

ResearchGate. (2019, March 25). Please suggest me, at what condition is required to deprotection of phthalimide ? and i have tried NH2NH2 condition in different solvents.? Retrieved from [Link]

-

ResearchGate. (2022, July 19). Deprotection aaa aaa aaa aaa aaa. Retrieved from [Link]

-

Zenodo. (n.d.). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

- Google Patents. (n.d.). WO2013150486A1 - Radiotracers, preparation methods and applications.

-

Brenntag. (2023, December 13). Diethylene Glycol - SAFETY DATA SHEET. Retrieved from [Link]

-

National Institutes of Health. (2022, March 28). A new concept for the production of 11C-labelled radiotracers - PMC. Retrieved from [Link]

-

Aakash Chemicals. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]

-

PubMed. (n.d.). A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Evaluation of 2-[18F]Fluoroethyltriazolesuberohydroxamine Acid for Histone Deacetylase in a Tumor Model as a Positron Emission Tomography Radiotracer. Retrieved from [Link]

-

PubMed. (n.d.). Radiotracers based on technetium-94m. Retrieved from [Link]

Sources

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. Discovery of phthalimide derivatives as novel inhibitors of a soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2013150486A1 - Radiotracers, preparation methods and applications - Google Patents [patents.google.com]

- 5. This compound [webbook.nist.gov]

- 6. N-(2-Hydroxyethyl)phthalimide (CAS 3891-07-4) | Manufacturer & Supplier for EU & UK [epapchem.com]

- 7. This compound (CAS 5466-90-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 9. A new concept for the production of 11C-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of 2-[18F]Fluoroethyltriazolesuberohydroxamine Acid for Histone Deacetylase in a Tumor Model as a Positron Emission Tomography Radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radiotracers based on technetium-94m - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound [webbook.nist.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. riccachemical.com [riccachemical.com]

- 18. cometchemical.com [cometchemical.com]

A Spectroscopic Guide to 2-Phthalimidoethyl Acetate: Structural Elucidation through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Phthalimidoethyl acetate (CAS No: 5466-90-0), a compound of interest in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and standard experimental protocols. Our approach emphasizes the causality behind spectroscopic phenomena, ensuring a deep and practical understanding of how these analytical techniques converge to confirm molecular structure.

Introduction to this compound

This compound, with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol , is a derivative of phthalimide.[1] The phthalimide group serves as a crucial protecting group for primary amines, particularly in the Gabriel synthesis of amino acids and other nitrogen-containing compounds. The acetoxyethyl side chain introduces additional functionality, making it a versatile building block. Accurate structural confirmation is paramount for its application in multi-step syntheses, and this is reliably achieved through a combination of modern spectroscopic methods.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, providing both the raw data and a thorough interpretation to build a complete structural picture.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to understanding its spectral output. The molecule consists of three main parts: the aromatic phthalimide ring system, the ethyl linker, and the terminal acetate group. Each of these components will give rise to characteristic signals in the various spectra.

Figure 1: Chemical Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | 2H | m | - | Aromatic (Ha) |

| ~7.72 | 2H | m | - | Aromatic (Hb) |

| ~4.35 | 2H | t | ~5.6 | -N-CH₂ -CH₂-O- |

| ~3.95 | 2H | t | ~5.6 | -N-CH₂-CH₂ -O- |

| ~2.05 | 3H | s | - | -O-C(=O)-CH₃ |

Data is referenced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (δ ~7.85 and ~7.72 ppm): The phthalimide group contains a symmetrically substituted benzene ring. This gives rise to two signals in the aromatic region, appearing as multiplets. The protons closer to the electron-withdrawing carbonyl groups are expected to be deshielded and appear further downfield.

-

Methylene Protons (-N-CH₂- and -CH₂-O-) (δ ~4.35 and ~3.95 ppm): The two methylene groups of the ethyl linker are chemically distinct. The protons on the carbon attached to the nitrogen of the phthalimide (-N-CH₂ -) are deshielded by the electronegative nitrogen and appear at approximately 3.95 ppm. The protons on the carbon attached to the acetate oxygen (-CH₂ -O-) are also deshielded and appear slightly further downfield at around 4.35 ppm. Both signals appear as triplets due to coupling with the adjacent methylene group (n+1 rule, 2+1=3).

-

Methyl Protons (-CH₃) (δ ~2.05 ppm): The three protons of the acetate's methyl group are equivalent and are not coupled to any other protons. Therefore, they appear as a sharp singlet at approximately 2.05 ppm.

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.[3]

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally used.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.[3]

-

-

Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.[4]

¹³C NMR Spectral Data

The following table summarizes the expected ¹³C NMR spectral data for this compound in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C =O (Acetate) |

| ~168.0 | C =O (Phthalimide) |

| ~134.0 | Aromatic C H |

| ~132.0 | Aromatic Quaternary C |

| ~123.5 | Aromatic C H |

| ~62.0 | -CH₂-O - |

| ~37.5 | -N-CH₂ - |

| ~20.8 | -CH₃ |

Data is referenced from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (δ ~170.5 and ~168.0 ppm): Two distinct signals are observed in the downfield region for the two types of carbonyl carbons. The acetate carbonyl appears around 170.5 ppm, while the two equivalent phthalimide carbonyls appear at approximately 168.0 ppm.

-

Aromatic Carbons (δ ~134.0, ~132.0, and ~123.5 ppm): The phthalimide ring shows three signals for its six carbon atoms due to symmetry. The two quaternary carbons to which the carbonyl groups are attached are found around 132.0 ppm. The four aromatic CH carbons give rise to two signals at approximately 134.0 ppm and 123.5 ppm.

-

Aliphatic Carbons (δ ~62.0, ~37.5, and ~20.8 ppm): The carbon of the methylene group attached to the oxygen (-CH₂-O-) is observed at around 62.0 ppm. The methylene carbon attached to the nitrogen (-N-CH₂-) appears further upfield at about 37.5 ppm. The methyl carbon of the acetate group gives a signal at approximately 20.8 ppm.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.[5]

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H experiment.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[6]

-

Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is typically required.[6]

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[6]

-

Spectral Width (SW): A wider spectral width of about 240 ppm is used to encompass the full range of carbon chemical shifts.[3]

-

-

Processing: Similar to ¹H NMR, the data is processed via Fourier transform, followed by phasing and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

IR Spectral Data

The following table lists the significant absorption bands in the gas-phase IR spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1770 | Strong | C=O stretch (imide, symmetric) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (imide, asymmetric) |

| ~1380 | Medium | C-H bend (methyl) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1040 | Strong | C-N stretch |

Data is referenced from the NIST Chemistry WebBook.[1]

Interpretation of the IR Spectrum

-

C=O Stretching Vibrations: The most prominent features in the IR spectrum are the strong absorptions from the carbonyl groups. The ester carbonyl (C=O) stretch is typically observed around 1740 cm⁻¹. The phthalimide group shows two distinct C=O stretching bands due to symmetric and asymmetric vibrations, appearing around 1770 cm⁻¹ and 1715 cm⁻¹, respectively.

-

C-H Stretching and Bending: The absorptions in the 3000-2850 cm⁻¹ region are characteristic of the stretching vibrations of the aliphatic C-H bonds in the ethyl and methyl groups. A medium intensity peak around 1380 cm⁻¹ corresponds to the bending vibration of the methyl group.

-

C-O and C-N Stretching: A strong band around 1240 cm⁻¹ is indicative of the C-O stretching vibration of the ester group. The C-N stretching of the imide is observed around 1040 cm⁻¹.

Standard Experimental Protocol for FT-IR

-

Sample Preparation:

-

Solid Samples: A small amount of the solid sample can be mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Liquid/Film Samples: Alternatively, a thin film of the compound can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent, or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[7]

-

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded first. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[8]

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for volatile organic compounds.[9][10]

Mass Spectral Data (Electron Ionization)

The following table lists the major fragments observed in the EI mass spectrum of this compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 233 | ~5 | [M]⁺ (Molecular Ion) |

| 174 | ~10 | [M - CH₃COO]⁺ |

| 160 | 100 | [Phthalimide-CH₂]⁺ |

| 148 | ~20 | [Phthalimide]⁺ |

| 130 | ~15 | [C₈H₄NO]⁺ |

| 104 | ~30 | [C₇H₄O]⁺ |

| 76 | ~25 | [C₆H₄]⁺ |

| 43 | ~40 | [CH₃CO]⁺ |

Data is referenced from the NIST Chemistry WebBook.[1]

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The peak at m/z 233 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.[1] Its relatively low intensity is typical for molecules that fragment readily under EI conditions.

-

Major Fragmentation Pathways:

-

The base peak (most intense) at m/z 160 is likely due to the stable fragment formed by the loss of an acetoxy radical followed by rearrangement, corresponding to the N-methylenephthalimide cation.

-

A significant peak at m/z 174 arises from the loss of the acetate group as a radical.

-

The peak at m/z 43 is the characteristic acetyl cation [CH₃CO]⁺.

-

Fragments at m/z 148, 130, 104, and 76 are characteristic of the fragmentation of the phthalimide ring system itself.

-

Figure 2: Simplified fragmentation pathway of this compound in EI-MS.

Standard Experimental Protocol for EI-MS

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for pure solids.[10] The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion.

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral species.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion: A Unified Spectroscopic Picture

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups (imide and ester), and Mass Spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This multi-technique approach represents a robust and self-validating system for structural elucidation, essential for ensuring the identity and purity of chemical compounds in research and development.

References

-

Chemistry Department, University of Connecticut. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

Shimadzu. Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

-

LCGC International. (2020). Electron Ionization for GC–MS. Retrieved from [Link]

-

Bitesize Bio. (2022). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

Wikipedia. Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

-

Spectroscopy Online. (2006). Electron Ionization Sources: The Basics. Retrieved from [Link]

-

ETH Zurich. (2018). 1D Acquisition. Retrieved from [Link]

-

Spectroscopy Online. (2006). Electron Ionization: More Ins and Outs. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Emory University. (2013). NMR Experiment Procedure. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Michigan State University Chemistry Department. Basic Practical NMR Concepts. Retrieved from [Link]

-

Varian, Inc. Experimental section General. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

NIST. This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. mse.iastate.edu [mse.iastate.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Solubility and stability of N-(2-acetoxyethyl)phthalimide

An In-depth Technical Guide to the Solubility and Stability of N-(2-acetoxyethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-acetoxyethyl)phthalimide is a molecule of significant interest in synthetic chemistry and drug development. As a derivative of phthalimide, it is often utilized in the Gabriel synthesis for the preparation of primary amines, where the phthalimide group serves as a robust protecting group.[1] The acetoxyethyl side chain introduces a potential point for metabolic cleavage or controlled release, making it a candidate for prodrug design or as a linker in more complex molecular architectures. Understanding the fundamental physicochemical properties of N-(2-acetoxyethyl)phthalimide, specifically its solubility in various solvent systems and its stability under different environmental conditions, is critical for its effective application in research and development.

This technical guide provides a comprehensive overview of the solubility and stability of N-(2-acetoxyethyl)phthalimide. Drawing on established knowledge of the phthalimide functional group and related derivatives, this document offers both theoretical insights and practical, step-by-step protocols for the empirical determination of these key parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in the field.

Physicochemical Properties: A Comparative Overview

To appreciate the properties of N-(2-acetoxyethyl)phthalimide, it is instructive to compare it with its immediate precursor, N-(2-hydroxyethyl)phthalimide, and the parent compound, phthalimide.

| Property | Phthalimide | N-(2-hydroxyethyl)phthalimide | N-(2-acetoxyethyl)phthalimide (Predicted) |

| Molecular Formula | C₈H₅NO₂ | C₁₀H₉NO₃[2] | C₁₂H₁₁NO₄ |

| Molecular Weight | 147.13 g/mol [3] | 191.18 g/mol [2] | 233.22 g/mol |

| Melting Point | 238 °C[3] | 126-128 °C | Likely lower than the hydroxy analog due to the absence of intermolecular hydrogen bonding. |

| Polarity | Moderately polar | More polar due to the hydroxyl group | Moderately polar, with the ester group influencing its solubility in aprotic solvents. |

| Hydrogen Bonding | Hydrogen bond donor (N-H) and acceptor (C=O) | Hydrogen bond donor (O-H) and acceptor (C=O, O-H)[2] | Hydrogen bond acceptor only (C=O) |

The introduction of the 2-acetoxyethyl group in place of the 2-hydroxyethyl moiety is expected to decrease the molecule's polarity and eliminate its hydrogen bond donating capability. This will have a direct impact on its solubility profile, likely increasing its solubility in less polar organic solvents while potentially decreasing its solubility in highly polar, protic solvents like water.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter for its formulation, purification, and biological application. While specific solubility data for N-(2-acetoxyethyl)phthalimide is not extensively published, a reasonable prediction can be made based on the known solubility of phthalimide, which is slightly soluble in water and more soluble in organic solvents.[3] Phthalimide's solubility has been determined in various binary solvent mixtures, demonstrating that its solubility increases with temperature.[4] Polyimides, which contain the imide functional group, generally exhibit good solubility in common organic solvents like m-cresol, DMF, DMAc, DMSO, and NMP.[5]

Predicted Solubility of N-(2-acetoxyethyl)phthalimide

The acetoxyethyl group is anticipated to enhance the solubility of the phthalimide core in a range of organic solvents, particularly those of moderate polarity. The ester functionality will likely promote favorable dipole-dipole interactions.

-

High Solubility Expected: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Moderate Solubility Expected: Acetonitrile, Methanol, Ethanol, Isopropanol.

-

Low Solubility Expected: Water, Hexanes, Toluene.

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of N-(2-acetoxyethyl)phthalimide in a panel of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

N-(2-acetoxyethyl)phthalimide (crystalline solid, purity >99%)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, ethyl acetate, DMSO)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of solid N-(2-acetoxyethyl)phthalimide to a series of vials, ensuring there is undissolved solid at the end of the experiment.

-

Solvent Addition: Add a known volume of each selected solvent to the corresponding vial.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of N-(2-acetoxyethyl)phthalimide.

-

-

Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram of the Experimental Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathways

The stability of N-(2-acetoxyethyl)phthalimide is governed by two primary functionalities: the phthalimide ring and the ester side chain. The phthalimide group is known to be susceptible to hydrolysis, particularly under basic conditions, leading to ring opening.[6] The ester linkage is also prone to hydrolysis.

Predicted Degradation Pathways

-

Ester Hydrolysis: This is anticipated to be the most facile degradation pathway under both acidic and basic conditions. The hydrolysis of the ester bond would yield N-(2-hydroxyethyl)phthalimide and acetic acid.

-

Imide Hydrolysis: Under more forcing conditions, particularly at high pH, the imide ring can open to form a phthalamic acid derivative. This can occur in the parent molecule or in the N-(2-hydroxyethyl)phthalimide degradant.

Diagram of Potential Degradation Pathways

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-(2-Hydroxyethyl)phthalimide | C10H9NO3 | CID 77499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phthalimide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phthalimides [organic-chemistry.org]

The Versatile Synthon: A Technical Guide to the Research Applications of 2-Phthalimidoethyl Acetate

Foreword: Unveiling the Potential of a Protected Building Block

In the landscape of modern chemical research, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the myriad of available synthons, 2-Phthalimidoethyl acetate emerges as a deceptively simple yet remarkably versatile building block. Its core utility lies in providing a stable, masked equivalent of 2-aminoethanol, a fundamental component in numerous bioactive molecules and functional materials. The phthalimide group offers robust protection of the primary amine, preventing its unwanted reactivity while the acetate moiety allows for further chemical transformations or acts as a precursor to a hydroxyl group. This guide delves into the technical nuances of utilizing this compound in diverse research applications, from the synthesis of novel polymers to its role as a key intermediate in drug discovery programs. We will explore not only the "how" but, more importantly, the "why" behind the experimental choices, providing researchers with the foundational knowledge to innovate with this valuable chemical entity.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is the bedrock of its effective application.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₁NO₄ | [1][2] |

| Molecular Weight | 233.22 g/mol | [1][2] |

| CAS Number | 5466-90-0 | [1][2] |

| Synonyms | N-(2-Acetoxyethyl)phthalimide, 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate | [1][2] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Note: The appearance and solubility are general characteristics and may vary based on purity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process commencing with the protection of 2-aminoethanol, followed by acetylation.

Step 1: Synthesis of N-(2-Hydroxyethyl)phthalimide

The foundational step involves the reaction of 2-aminoethanol with phthalic anhydride. This reaction, a variation of the Gabriel synthesis, robustly protects the primary amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 2-aminoethanol (1.0 equivalent).

-

Solvent: While the reaction can be performed neat, a high-boiling solvent such as dimethylformamide (DMF) can be used to ensure a homogenous reaction mixture.

-

Reaction Conditions: Heat the mixture to 130-150°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If performed neat, the product will solidify. The crude solid can be recrystallized from ethanol or an ethanol/water mixture to yield pure N-(2-Hydroxyethyl)phthalimide as a white solid. A reported yield for a similar reaction is approximately 86%.

Step 2: Acetylation of N-(2-Hydroxyethyl)phthalimide

The terminal hydroxyl group of N-(2-Hydroxyethyl)phthalimide is then acetylated to yield the target compound.

Experimental Protocol:

-

Reaction Setup: Dissolve N-(2-Hydroxyethyl)phthalimide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add a base, typically a tertiary amine like triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), to act as an acid scavenger. Cool the mixture in an ice bath.

-

Acetylation: Add acetic anhydride (1.2 equivalents) dropwise to the cooled solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used in the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Key Research Application: A Gateway to Primary Amines

The primary and most fundamental application of this compound is as a precursor to 2-aminoethanol or its derivatives. The phthalimide group can be efficiently removed under various conditions to liberate the primary amine.

Deprotection via Hydrazinolysis (The Ing-Manske Procedure)

This is the classic and a very effective method for cleaving the phthalimide group.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a protic solvent such as ethanol or methanol.

-

Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (reflux) for 2-4 hours. The progress is monitored by TLC. A white precipitate of phthalhydrazide will form.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter off the phthalhydrazide precipitate. The filtrate, containing the desired amine, can be concentrated. An acidic workup (e.g., with HCl) can be employed to protonate the amine and aid in the removal of any remaining hydrazine, followed by basification and extraction to isolate the free amine.

Causality Behind Experimental Choices: The use of a protic solvent like ethanol or methanol is crucial as it facilitates the dissolution of both the substrate and hydrazine hydrate, and also participates in the reaction mechanism. The slight excess of hydrazine ensures the complete consumption of the starting material.

Mild Deprotection using Sodium Borohydride

For substrates that are sensitive to the basic conditions of hydrazinolysis, a milder, near-neutral method employing sodium borohydride offers an excellent alternative.

Experimental Protocol:

-

Reduction: To a stirred solution of the N-substituted phthalimide (1.0 equivalent) in a mixture of 2-propanol and water (e.g., 6:1 ratio), add sodium borohydride (NaBH₄, ~5 equivalents) portion-wise. Stir the reaction at room temperature for 24 hours.

-

Cyclization and Amine Release: Carefully add glacial acetic acid to the reaction mixture until the pH is approximately 5. Heat the mixture to around 80°C for 2 hours.

-

Work-up and Purification: Cool the reaction mixture. The liberated primary amine can be isolated using standard extraction procedures or by ion-exchange chromatography.

Causality Behind Experimental Choices: The initial reduction with sodium borohydride opens the phthalimide ring to form an intermediate o-hydroxymethyl benzamide. The subsequent treatment with acid at elevated temperature promotes lactonization to form phthalide, with the concomitant release of the free primary amine. This two-step, one-pot procedure avoids the harsh basicity of hydrazine.

Application in Polymer Chemistry: Synthesis of Functional Monomers

This compound serves as a valuable precursor for the synthesis of functional monomers, particularly for acrylic and methacrylic polymers. The resulting polymers bearing the phthalimide moiety can be further modified or used in applications where the specific properties of the phthalimide group are desired.

Synthesis of 2-(N-Phthalimido)ethyl Methacrylate (NPEMA)

A prominent example is the synthesis of 2-(N-Phthalimido)ethyl methacrylate (NPEMA), a monomer used in the preparation of functional polymers. This involves the transesterification or reaction of N-(2-hydroxyethyl)phthalimide (derived from this compound by hydrolysis of the acetate) with methacryloyl chloride or methacrylic acid.

Experimental Protocol for NPEMA Synthesis from N-(2-Hydroxyethyl)phthalimide:

-

Reaction Setup: Dissolve N-(2-Hydroxyethyl)phthalimide (1.0 equivalent) in a suitable solvent like ethyl methyl ketone or THF in the presence of a non-nucleophilic base such as triethylamine (1.2 equivalents).

-

Reagent Addition: Cool the solution in an ice bath and add methacryloyl chloride (1.1 equivalents) dropwise.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for several hours.

-

Work-up and Purification: Filter the triethylamine hydrochloride salt that precipitates. The filtrate is then washed with a dilute aqueous solution of NaOH and then with water. The organic layer is dried and the solvent is evaporated. The resulting solid NPEMA can be recrystallized from ethanol. A reported yield for this reaction is around 70-80%.

Polymerization of NPEMA

NPEMA can be readily polymerized via free-radical polymerization to yield poly(NPEMA).

Experimental Protocol for Polymerization:

-

Reaction Setup: Dissolve NPEMA monomer in a suitable solvent such as N,N-dimethylformamide (DMF) or 2-butanone.

-

Initiator: Add a free-radical initiator, for example, 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (typically 0.1-1 mol% with respect to the monomer).

-

Polymerization: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization. Heat the reaction mixture to 60-70°C for several hours.

-

Isolation of Polymer: The polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.

Applications in Drug Discovery and Medicinal Chemistry

The phthalimide scaffold is a well-recognized pharmacophore present in a number of therapeutic agents. This compound provides a convenient entry point for the synthesis of novel phthalimide-containing molecules with potential biological activity.

As an Intermediate in the Synthesis of Bioactive Molecules

The 2-aminoethanol moiety, unmasked from this compound, is a common structural motif in many pharmaceuticals. For instance, derivatives of 2-aminoethanol are found in beta-blockers, antihistamines, and local anesthetics. By using this compound, medicinal chemists can perform various chemical transformations on other parts of a molecule without affecting the protected primary amine, which can be deprotected at a later stage of the synthesis.

Phthalimide Derivatives as Bioactive Agents

Research has shown that various phthalimide derivatives exhibit a wide range of biological activities. While this compound itself is not typically the active compound, it serves as a key building block for more complex derivatives.

| Biological Activity of Phthalimide Derivatives | Example Target/Effect | Representative IC₅₀/Activity |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages | An IC₅₀ of 8.7 µg/mL was reported for a specific phthalimide derivative. |

| Enzyme Inhibition | Inhibition of soluble epoxide hydrolase (sEH) | A series of phthalimide derivatives showed IC₅₀ values in the nanomolar range. |

| Antimicrobial/Antitubercular | Activity against various bacterial and mycobacterial strains | Novel phthalimide analogs have demonstrated promising antimicrobial properties. |

| Cholinesterase Inhibition | Inhibition of acetylcholinesterase (AChE) for potential Alzheimer's disease therapy | Certain phthalimide derivatives have shown AChE inhibition with IC₅₀ values in the low micromolar range. |

Conclusion and Future Outlook

This compound, while a simple molecule, is a powerful tool in the arsenal of the research scientist. Its utility as a protected form of 2-aminoethanol allows for the streamlined synthesis of complex molecules in a variety of fields. The straightforward and high-yielding protocols for its synthesis and deprotection, coupled with its versatility in derivatization, ensure its continued relevance. Future research will likely see the development of novel polymers with tailored properties derived from NPEMA and the design of new therapeutic agents based on the phthalimide scaffold, for which this compound will remain a key starting material. The principles and protocols outlined in this guide provide a solid foundation for researchers to not only utilize this synthon effectively but also to innovate and expand its applications in their respective domains.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Acetoxyethyl)phthalimide. National Center for Biotechnology Information. Retrieved from [Link]

- Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. doi:10.15227/orgsyn.032.0018

- Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2788. doi:10.1021/ja01162a527

- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096. doi:10.1016/s0040-4039(01)81169-2

- Senthilkumar, U., Reddy, B. S. R., & Raj, T. P. (2001). SYNTHESIS AND CHARACTERIZATION OF HOMO- AND COPOLYMER OF 2-(N-PHTHALIMIDO)ETHYL METHACRYLATE AND STYRENE. Journal of Macromolecular Science, Part A, 38(sup1), 103-113.

- Shekh, M. I., et al. (2015). Copolymers of phthalimide moiety containing 2-(N-phthalimido) ethyl methacrylate (NPEMA) with p-acetamidophenyl methacrylate (PAPMA): Synthesis, characterization, thermal properties andantimicrobial activity. Journal of Chemical and Pharmaceutical Research, 7(10), 358-367.

- Lee, S. K., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3468-3476.

- Malawska, B., et al. (2017). Design, synthesis and biological evaluation of new phthalimide and saccharin derivatives with alicyclic amines targeting cholinesterases, beta-secretase and amyloid beta aggregation. European Journal of Medicinal Chemistry, 126, 995-1011.

Sources

Safety and handling of 2-Phthalimidoethyl acetate in the lab

An In-depth Technical Guide to the Safe Laboratory Handling of 2-Phthalimidoethyl Acetate